N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
The compound under discussion is part of a broader category of chemicals known for their heterocyclic cores, which often exhibit significant biological activity. This class of compounds, including pyridinyl and triazolyl moieties, is of substantial interest in the development of pharmaceuticals and materials science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of such compounds generally involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. For instance, similar compounds have been synthesized by reactions involving amino pyridines and benzoyl chloride derivatives, under conditions that favor the formation of amide bonds and subsequent cyclization to embed the triazolyl group (Patel & Patel, 2015).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within the compound. Studies on related molecules have shown that the orientation of the pyridine and benzene rings can significantly influence the compound's properties and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including oxidative N-N bond formation and palladium-mediated C(sp3)-H bond activation, showcasing their versatility in chemical synthesis. Such reactions are pivotal in further modifying the compound to enhance its properties or to incorporate additional functional groups for specific applications (Zheng et al., 2014); (Chen et al., 2023).
properties
IUPAC Name |
N-(3-pyridin-2-ylpropyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(19-10-4-7-15-6-1-2-9-18-15)14-5-3-8-16(11-14)22-12-20-21-13-22/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFLWSXMXDOTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCNC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide |
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